6-(2-Chloroacetyl)-2,5,7,8-tetrahydro-2,6-naphthyridin-1-one
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Description
Synthesis Analysis
Molecular Structure Analysis
The molecular formula of 6-(2-Chloroacetyl)-2,5,7,8-tetrahydro-2,6-naphthyridin-1-one is C₉H₈ClNO₂ . Its structure includes a chloroacetyl group attached to a tetrahydro-2,6-naphthyridin-1-one scaffold. The chlorine atom enhances its electrophilicity, making it suitable for various reactions .
Chemical Reactions Analysis
This compound can participate in various chemical reactions due to its functional groups. For instance, it can undergo Sn2 reactions with nucleophiles, leading to the formation of bonds. The synthesis of lidocaine (a local anesthetic) serves as an illustrative example, where the carbon-nitrogen bond is formed via an Sn2 reaction between diethyl amine and α-chloro amide .
Mechanism of Action
Lidocaine, a close relative of our compound, acts as a local anesthetic by blocking the influx of sodium ions across nerve cell membranes. This prevents depolarization and inhibits the sensation of pain. When injected into the spinal fluid, lidocaine numbs the entire lower body, as seen in epidurals during labor .
Safety and Hazards
Properties
IUPAC Name |
6-(2-chloroacetyl)-2,5,7,8-tetrahydro-2,6-naphthyridin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-5-9(14)13-4-2-8-7(6-13)1-3-12-10(8)15/h1,3H,2,4-6H2,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSHWCCEQMMIPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=O)NC=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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